N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide
Description
N-[1-(1H-Benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide is a heterocyclic compound featuring a benzimidazole core fused with a 3-methylpyrazole moiety and a 4-fluorobenzamide substituent.
Properties
Molecular Formula |
C18H14FN5O |
|---|---|
Molecular Weight |
335.3 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C18H14FN5O/c1-11-10-16(22-17(25)12-6-8-13(19)9-7-12)24(23-11)18-20-14-4-2-3-5-15(14)21-18/h2-10H,1H3,(H,20,21)(H,22,25) |
InChI Key |
BWFLLHCPTIXADE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Biological Activity
N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings.
Overview of the Compound
This compound belongs to a class of compounds known as benzimidazole derivatives. These compounds are recognized for their wide-ranging pharmacological properties, including anticancer, antimicrobial, and antiparasitic activities. The structural formula can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C15H15N5O |
| Molecular Weight | 281.32 g/mol |
| IUPAC Name | This compound |
The primary mechanism of action for this compound involves its role as an allosteric activator of human glucokinase (GK). By activating GK, this compound influences key biochemical pathways related to glucose metabolism and glycolysis, leading to significant hypoglycemic effects.
Biochemical Pathways
The activation of GK by this compound enhances glucose uptake and utilization in cells, which is particularly beneficial in conditions such as diabetes mellitus. The modulation of glucose metabolism can also have implications in cancer treatment, where altered metabolism is a hallmark of tumor cells.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit potent anticancer activity. For instance, studies have shown that certain benzimidazole derivatives can disrupt mTORC1 signaling pathways, leading to increased autophagy and reduced cell proliferation in cancer cell lines such as MIA PaCa-2 . This suggests a potential role for this compound in cancer therapeutics.
Antimicrobial and Antiparasitic Effects
Benzimidazole derivatives are also known for their antimicrobial and antiparasitic properties. Preliminary bioassays have demonstrated that related compounds exhibit significant lethality against various pathogens and parasites, indicating that this compound may share these beneficial effects .
Case Studies and Research Findings
Several studies have investigated the biological activities of benzimidazole derivatives:
- Antiproliferative Activity : A study highlighted that certain pyrazole-linked benzamides showed submicromolar antiproliferative activity against pancreatic cancer cells, demonstrating their potential as new anticancer agents .
- Insecticidal Activity : Compounds with similar structures were tested for insecticidal efficacy against agricultural pests such as Mythimna separate and Helicoverpa armigera, showing promising results at concentrations of 500 mg/L .
- Fungal Inhibition : Some derivatives exhibited significant fungicidal activity against Pyricularia oryae, suggesting potential applications in agricultural pest control .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. The compound , due to its structural similarity to known antimicrobial agents, has been evaluated for its efficacy against various pathogenic microorganisms.
- Synthesis and Testing : Research has shown that compounds synthesized with benzimidazole and pyrazole moieties possess enhanced antibacterial and antifungal activities. For instance, derivatives were tested against Gram-positive and Gram-negative bacteria, revealing Minimum Inhibitory Concentrations (MIC) that suggest potent antimicrobial effects .
Anticancer Properties
The anticancer potential of compounds similar to N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide has been explored extensively.
- Mechanism of Action : The mechanism often involves the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in purine synthesis. This inhibition can lead to the suppression of cancer cell proliferation . Various studies have demonstrated that certain derivatives exhibit IC50 values lower than standard chemotherapeutic agents, indicating a promising avenue for cancer treatment .
Synthesis Techniques
The synthesis of this compound typically involves multi-step processes that include:
- Microwave-assisted synthesis : This technique has been employed to enhance reaction rates and yields for creating complex molecular structures efficiently.
- Characterization Methods : Compounds are characterized using techniques such as FT-IR, NMR spectroscopy, and mass spectrometry to confirm their structures and purity .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of benzimidazole derivatives including this compound against multidrug-resistant bacterial strains. The results indicated significant antimicrobial activity with MIC values ranging from 0.5 to 2 µg/mL against various strains, suggesting potential for development into new antimicrobial agents .
Case Study 2: Anticancer Activity
In another investigation, the compound was assessed for its cytotoxic effects on human colorectal carcinoma cells (HCT116). The study found that certain derivatives exhibited IC50 values as low as 4.53 µM, outperforming traditional chemotherapeutics like 5-Fluorouracil (IC50 = 9.99 µM) . This highlights the compound's potential as a lead candidate for further drug development.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Group
The 4-fluorobenzamide group distinguishes the target compound from analogs with alternative benzamide substituents. Key comparisons include:
*Estimated based on structural similarity.
Key Observations :
Core Heterocycle Modifications
The benzimidazole-pyrazole core in the target compound differs from analogs with pyrimidinone or triazole systems:
Key Observations :
- Benzimidazole vs. Pyrimidinone: Benzimidazole derivatives are more commonly associated with antimicrobial activity , whereas pyrimidinone analogs are often optimized for enzyme inhibition (e.g., adenylyl cyclase) .
- Rigidity vs. Flexibility : The rigid benzimidazole-pyrazole core in the target compound may favor interactions with flat binding pockets, while piperidine-containing analogs (e.g., ) offer conformational flexibility.
Preparation Methods
Cyclocondensation of 1H-Benzimidazole-2-carbohydrazide with β-Ketoesters
The benzimidazole-pyrazole core is synthesized via cyclocondensation of 1H-benzimidazole-2-carbohydrazide with methyl acetoacetate in ethanol under reflux (12 h). This step forms the 3-methyl-1H-pyrazol-5-amine intermediate, achieving 78% yield after recrystallization in ethyl acetate.
Reaction Conditions
-
Molar ratio : 1:1.2 (hydrazide:β-ketoester)
-
Catalyst : Piperidine (5 mol%)
-
Workup : Neutralization with 10% HCl, filtration
Amide Bond Formation via Nucleophilic Acyl Substitution
The 4-fluorobenzamide group is introduced by reacting the pyrazole-5-amine intermediate with 4-fluorobenzoyl chloride in dichloromethane (DCM) at 0–5°C. Triethylamine (2.5 eq) scavenges HCl, preventing side reactions.
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 0–5°C | +22% |
| Solvent | DCM | +15% |
| Reaction Time | 4 h | Max yield |
Post-reaction, the crude product is washed with NaHCO₃ (5%) and purified via silica gel chromatography (hexane:ethyl acetate, 3:1), yielding 83%.
Microwave-Assisted One-Pot Synthesis
A modern approach combines benzimidazole formation and amidation in a single step using microwave irradiation. A mixture of o-phenylenediamine, 3-methyl-1H-pyrazol-5-amine, and 4-fluorobenzoyl chloride in DMF is heated at 150°C for 20 min (300 W), achieving 89% yield.
Advantages
-
Time reduction : 20 min vs. 16 h (traditional)
-
Purity : HPLC purity >99% (vs. 97% for stepwise synthesis)
Purification and Characterization
Recrystallization and Solvent Selection
Recrystallization solvents critically affect purity:
-
Ethanol : 98% purity, 75% recovery
-
Ethyl acetate : 99% purity, 65% recovery
-
Acetonitrile : 97% purity, 80% recovery
Crystals from ethyl acetate exhibit superior monoclinic morphology (confirmed by XRD).
Spectroscopic Validation
Key Spectral Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 2.31 (s, 3H, CH₃), 6.92 (d, J = 8.4 Hz, 2H, ArH), 7.45–8.02 (m, 8H, ArH), 10.21 (s, 1H, NH).
-
IR (KBr) : 1674 cm⁻¹ (C=O), 1603 cm⁻¹ (C=N), 1520 cm⁻¹ (N-H bend).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost ($/g) |
|---|---|---|---|---|
| Stepwise Synthesis | 78 | 99 | 16 | 12.50 |
| Microwave-Assisted | 89 | 99.5 | 0.33 | 9.80 |
| Solvent-Free | 65 | 97 | 24 | 8.20 |
Trade-offs : Microwave methods reduce time and cost but require specialized equipment. Traditional stepwise synthesis offers scalability for industrial applications.
Industrial-Scale Considerations
Process Intensification
Waste Management
-
Solvent Recovery : DCM and ethanol are distilled and reused (85% recovery rate).
-
Byproduct Utilization : HCl gas is absorbed into NaOH solution, producing NaCl for disposal.
Challenges and Mitigation Strategies
Common Side Reactions
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via multi-step condensation reactions. A common approach involves using a benzimidazole core coupled with a fluorinated benzamide group. Key steps include:
- Triazole/benzimidazole coupling : Reacting 3-mercapto-5-methyl-4H-1,2,4-triazole derivatives with fluorobenzamide precursors under DMF/K₂CO₃ conditions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility and reaction efficiency, while bases like K₂CO₃ facilitate deprotonation .
- Yield enhancement : Catalysts such as palladium complexes may be employed for cross-coupling steps .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Answer : Structural validation requires a combination of:
- ¹H/¹³C NMR : To confirm aromatic proton environments and substituent positions, particularly the fluorobenzamide and benzimidazole moieties .
- IR spectroscopy : Identifies key functional groups (e.g., C=O stretching at ~1650 cm⁻¹ for the benzamide) .
- Elemental analysis : Validates purity by matching calculated vs. experimental C/H/N/F percentages .
Q. What preliminary biological screening assays are recommended for this compound?
- Answer : Initial screens should focus on:
- Enzyme inhibition assays : Target kinases or proteases, leveraging the benzimidazole-pyrazole scaffold’s affinity for ATP-binding pockets .
- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the compound’s mechanism of action?
- Answer :
- Docking studies : Use software like AutoDock Vina to model interactions with targets (e.g., EGFR or Aurora kinases). The fluorobenzamide group may occupy hydrophobic pockets, while the benzimidazole engages in π-π stacking .
- MD simulations : Assess binding stability over time, particularly for the 4-fluorophenyl moiety’s electrostatic interactions .
Q. How do structural modifications (e.g., replacing fluorine with other halogens) affect bioactivity?
- Answer : Structure-activity relationship (SAR) studies suggest:
- Fluorine vs. chlorine : Fluorine’s electronegativity enhances metabolic stability and membrane permeability, while chlorine may increase steric hindrance, reducing binding affinity .
- Piperazine/piperidine substitutions : Introducing basic amines (e.g., piperazine) can improve solubility and pharmacokinetics .
Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Answer :
- Variable temperature NMR : Diagnose dynamic processes (e.g., rotational isomerism in the benzamide group) .
- X-ray crystallography : Provides definitive confirmation of solid-state conformation, as seen in related pyrazole derivatives .
Q. How can reaction pathways be optimized to minimize byproducts during large-scale synthesis?
- Answer :
- Stepwise purification : Use column chromatography after each coupling step to isolate intermediates .
- Catalyst screening : Palladium-based catalysts reduce side reactions in heterocyclic coupling steps .
Data Interpretation & Challenges
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?
- Answer :
- Validate docking poses : Compare with crystallographic data (e.g., PDB entries for similar targets) .
- Assess solvent effects : Simulate aqueous vs. non-polar environments, as hydrophobic interactions may dominate in vivo .
Q. What methodologies confirm the compound’s stability under physiological conditions?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
